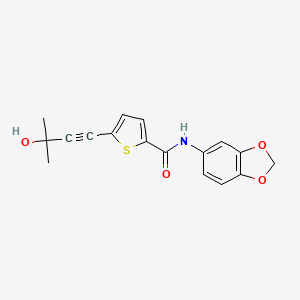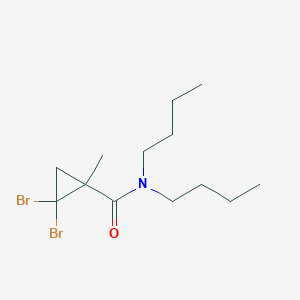![molecular formula C15H15ClN4 B6077027 2-(4-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6077027.png)
2-(4-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multi-step reactions. For instance, the Gould–Jacobs reaction is commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones . This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be quite complex, with various substituents attached to the pyrimidine ring. The structure of the compound can be analyzed using various spectral techniques, including TEM, BET, XRD, FT-IR, SEM, and EDX .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be quite diverse, depending on the specific substituents present on the pyrimidine ring. For example, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Wirkmechanismus
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation.
Mode of Action
It can be inferred that, like other pyrazolo[3,4-d]pyrimidine derivatives, it may interact with its target protein (such as cdk2) and inhibit its activity . This interaction could lead to changes in the protein’s function, potentially affecting cell cycle progression .
Biochemical Pathways
If we consider its potential inhibition of cdk2, it could affect the cell cycle regulation pathway . Inhibition of CDK2 can halt cell cycle progression, potentially leading to cell death in rapidly dividing cells, such as cancer cells .
Pharmacokinetics
It is noted that similar compounds have a clogp value less than 4 and a molecular weight less than 400 , which are favorable properties for drug-likeness and could potentially impact the compound’s bioavailability.
Result of Action
If it acts similarly to other pyrazolo[3,4-d]pyrimidine derivatives, it could potentially inhibit cell cycle progression and induce cell death in certain cell types .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation and pain. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(4-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine. One potential direction is the further optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, such as cancer treatment and pain management. Finally, the development of more soluble analogs of this compound may overcome the limitations associated with its limited solubility in aqueous solutions.
Synthesemethoden
Various methods have been developed for the synthesis of 2-(4-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine. One of the most common methods involves the reaction of 4-chlorobenzaldehyde with 3,5-dimethylpyrazole in the presence of ammonium acetate and acetic acid. The resulting intermediate is then subjected to a cyclization reaction with guanidine carbonate to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use as an anti-inflammatory and analgesic agent, as it has been shown to reduce inflammation and pain in animal models.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-(4-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor . This interaction is crucial for its anticancer properties, as CDK2 is involved in cell cycle regulation. The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing the proliferation of cancer cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G1 phase . Additionally, it alters cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply required for cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding prevents the phosphorylation of CDK2 substrates, leading to cell cycle arrest . The compound also inhibits other kinases involved in cell signaling pathways, further contributing to its anticancer effects . Additionally, it modulates gene expression by interacting with transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that its effects on cellular function are sustained, with continued inhibition of cell proliferation and induction of apoptosis . Some degradation products may form over time, which could potentially alter its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys . Threshold effects have also been noted, with a minimum effective dose required to achieve significant anticancer activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound also influences the metabolism of other drugs by inhibiting or inducing cytochrome P450 enzymes, potentially leading to drug-drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its localization and accumulation are influenced by factors such as tissue perfusion, binding affinity to transporters, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its efficacy . For instance, phosphorylation or acetylation of the compound could influence its subcellular distribution and activity .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4/c1-9-8-13(17-3)20-15(18-9)10(2)14(19-20)11-4-6-12(16)7-5-11/h4-8,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOJNRULWXSRQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-anilino-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6076947.png)
![N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6076951.png)

![4-fluoro-N-({1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6076972.png)

![2-cyano-N-(2-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6076981.png)

![methyl 2-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6077012.png)
![N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6077014.png)
![2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6077015.png)
![1-[(3-acetyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid](/img/structure/B6077035.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-piperidinecarboxamide](/img/structure/B6077038.png)

![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(methylthio)benzamide](/img/structure/B6077055.png)